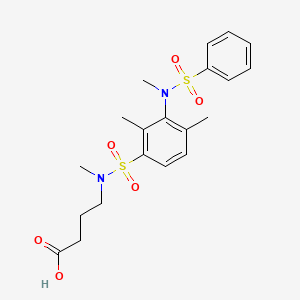
N-(2,3-dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide, also known as DCPP, is a synthetic compound that has been widely studied for its potential use in various scientific research applications.
Mecanismo De Acción
N-(2,3-dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing its activity. This leads to a decrease in the phosphorylation of downstream targets of CK2, resulting in the observed anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects
Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, this compound has been shown to reduce inflammation in animal models of arthritis and colitis. These effects are likely due to the inhibition of CK2 and its downstream targets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide in lab experiments is its selectivity for CK2, which allows for the specific inhibition of this enzyme without affecting other kinases. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
Future research on N-(2,3-dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide could focus on its potential use in combination with other anti-cancer or anti-inflammatory agents to enhance its therapeutic effects. Additionally, studies could investigate the effects of this compound on other cellular processes beyond CK2 inhibition. Finally, efforts could be made to improve the solubility of this compound to make it more accessible for use in various experimental settings.
Métodos De Síntesis
N-(2,3-dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide can be synthesized using a multi-step process that involves the condensation of 2,3-dichlorobenzoyl chloride with 3,5-dimethyl-1H-pyrazole to form the intermediate 2,3-dichloro-N-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide. This intermediate is then reacted with 3-aminopyridazine-6-carboxylic acid in the presence of a coupling agent to yield this compound.
Aplicaciones Científicas De Investigación
N-(2,3-dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide has been studied for its potential use as a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and apoptosis. Inhibition of CK2 has been shown to have anti-cancer and anti-inflammatory effects, making this compound a promising candidate for the development of new therapeutic agents.
Propiedades
IUPAC Name |
N-(2,3-dichlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O/c1-9-8-10(2)23(22-9)14-7-6-13(20-21-14)16(24)19-12-5-3-4-11(17)15(12)18/h3-8H,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRYDXUTGRVCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2625063.png)




![6-Benzyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2625071.png)



![(E)-N-(benzo[d][1,3]dioxol-5-yl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide](/img/structure/B2625076.png)
![2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2625079.png)
![Methyl 4-[2-amino-3-cyano-6-(3-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2625080.png)
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2625082.png)
